1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Description
BenchChem offers high-quality 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2OSi/c1-18(2,3)7-6-17-10-16-5-4-11-8-12(14)9-15-13(11)16/h4-5,8-9H,6-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPDJKHFBYDQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=CC(=CN=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- are the Janus Kinase 3 (JAK3) and Fibroblast Growth Factor Receptors (FGFRs). JAK3 is a crucial component in the signaling pathways of various cytokines and growth factors, playing a significant role in immune response regulation. FGFRs, on the other hand, are involved in cell differentiation, growth, and angiogenesis.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It binds to the ATP-binding site of JAK3, preventing the phosphorylation and activation of downstream signaling proteins. Similarly, it inhibits FGFRs, disrupting the signal transduction pathways they regulate.
Biochemical Pathways
The inhibition of JAK3 and FGFRs affects several biochemical pathways. For JAK3, this primarily impacts the JAK-STAT signaling pathway, which is crucial for immune cell development and function. The inhibition of FGFRs affects pathways involved in cell growth and differentiation, potentially leading to the suppression of tumor growth.
Result of Action
The inhibition of JAK3 and FGFRs by 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- can lead to various molecular and cellular effects. These include the modulation of immune responses (through JAK3 inhibition) and the potential suppression of tumor growth (through FGFR inhibition).
Biological Activity
1H-Pyrrolo[2,3-b]pyridine and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H14BrN2O2Si |
| Molecular Weight | 301.21 g/mol |
| CAS Number | 183208-35-7 |
| Melting Point | 180°C |
| Purity | ≥98.0% (GC,T) |
1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to exhibit various biological activities, primarily through their interactions with specific enzymes and receptors:
- PDE4B Inhibition : A series of studies have demonstrated that certain derivatives of this scaffold act as selective phosphodiesterase 4B (PDE4B) inhibitors. For instance, one study identified a compound that inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli, showcasing its potential in treating inflammatory diseases .
- TNIK Inhibition : Another significant finding highlighted the compound's ability to inhibit TNIK (TRAF2 and NCK interacting kinase), with some derivatives showing IC50 values lower than 1 nM. This inhibition correlates with reduced IL-2 secretion, indicating potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
Research into the SAR of 1H-pyrrolo[2,3-b]pyridine derivatives reveals that modifications to the core structure can significantly impact biological activity. For example:
- Substituting different groups on the pyrrolo ring can enhance potency against PDE4B.
- The presence of halogens (e.g., bromine) has been associated with increased inhibitory activity against various targets.
Case Study 1: PDE4B Inhibitors
In a systematic evaluation of various derivatives, one compound demonstrated an IC50 value of 0.48 μM against PDE4B, making it a candidate for further development in treating conditions like asthma and COPD .
Case Study 2: TNIK Inhibitors
A focused screening led to the identification of compounds with potent TNIK inhibition. These compounds not only inhibited IL-2 secretion but also showed promise in modulating immune responses, suggesting their utility in autoimmune diseases .
Q & A
Advanced Question
- 3-Position Modification : Use Sonogashira coupling with iodinated intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) and terminal alkynes (e.g., phenylacetylene) under Pd catalysis (51% yield) .
- 5-Position Functionalization : Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh)/KCO in dioxane/HO (58% yield) .
- Key Considerations : Protect the 1-position with SEM or tosyl groups to prevent side reactions .
How do structural modifications at the 5-position influence biological activity (e.g., kinase inhibition)?
Advanced Question
- Hydrogen Bonding : Introducing electron-withdrawing groups (e.g., Br) at the 5-position enhances interactions with kinase hinge regions (e.g., FGFR1’s G485 residue), improving binding affinity .
- Hydrophobic Pocket Exploration : Larger substituents (e.g., 3,4-dimethoxyphenyl) at the 5-position increase hydrophobic interactions, as shown in FGFR1 inhibition assays (IC < 100 nM) .
- Validation : Co-crystallography (e.g., PDB 4X23) and molecular docking validate binding modes .
How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?
Advanced Question
- Systematic Substitution : Synthesize derivatives with single-variable modifications (e.g., varying 5-position substituents while keeping the SEM group constant) to isolate contributions to activity .
- Dual Assays : Combine enzymatic (e.g., kinase inhibition) and cellular assays (e.g., proliferation in FGFR-driven cancer lines) to distinguish target-specific effects .
- Computational Analysis : Use molecular dynamics simulations to assess how substituent steric/electronic properties affect binding (e.g., ionization potential correlations for antifungal activity) .
What are the challenges in removing the SEM protecting group post-functionalization?
Advanced Question
- Acid Sensitivity : SEM removal typically requires TFA/water (95:5) . However, acid-sensitive functional groups (e.g., nitro) may degrade.
- Alternative Strategies : Use fluoride-based deprotection (e.g., TBAF in THF) for acid-labile compounds, but verify compatibility with bromo substituents .
- Validation : Monitor deprotection via LC-MS and H NMR for residual SEM signals .
How does the SEM group impact solubility and pharmacokinetic properties?
Advanced Question
- Solubility : The SEM group increases lipophilicity (logP > 3), reducing aqueous solubility. Counterbalance with polar 5-position substituents (e.g., carboxylates) .
- Metabolic Stability : SEM-protected compounds may exhibit prolonged half-life due to steric shielding of metabolic hotspots (e.g., CYP3A4 oxidation sites) .
- In Vivo Testing : Compare SEM-protected vs. deprotected analogs in rodent PK studies to assess bioavailability trade-offs .
What analytical methods are critical for detecting impurities in SEM-protected intermediates?
Advanced Question
- HPLC-MS : Detect residual SEM-Cl or dehalogenated byproducts (e.g., 1H-pyrrolo[2,3-b]pyridine) using reverse-phase C18 columns (ACN/HO gradient) .
- F NMR : Identify fluorinated impurities if using fluorinated boronic acids in cross-couplings .
- Elemental Analysis : Confirm absence of residual Pd (ICP-MS) post-coupling reactions .
How can computational methods guide SAR studies for this compound?
Advanced Question
- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model interactions with target kinases (e.g., FGFR1, BTK) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to predict optimal groups .
- DFT Calculations : Assess regioselectivity in cross-coupling reactions by comparing transition-state energies for 3- vs. 5-position functionalization .
What safety considerations are critical when handling this compound?
Advanced Question
- Toxicity Data : Limited reproductive or organ toxicity data available; assume acute toxicity and use PPE (gloves, fume hood) .
- Reactivity : SEM-Cl is moisture-sensitive; handle under inert atmosphere to prevent exothermic decomposition .
- Waste Disposal : Quench NaH with ethanol before disposal to avoid hazardous reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
